

# Technical Guide: UV-Vis Absorption Characterization of Reactive Red 63

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## Compound of Interest

Compound Name: *Reactive red 63*

CAS No.: *12237-09-1*

Cat. No.: *B1172058*

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## Executive Summary & Chemical Identity

**Reactive Red 63** (C.I. **Reactive Red 63**) is a monoazo reactive dye belonging to the vinyl sulfone class. Commercially known as Remazol Brilliant Red GG, it is characterized by a "yellowish-red" hue, distinct from the "bluish-red" of Reactive Red 21 or Reactive Red 120.

In aqueous solution, the dye exhibits a primary absorption maximum (

) in the visible region, typically between 500–510 nm, with the precise position dependent on pH and ionic strength due to the sensitivity of the azo-hydrazone tautomeric equilibrium and the ionization of the sulfonate groups.

## Core Chemical Data

Parameter	Details
C.I. Name	Reactive Red 63
Commercial Equivalents	Remazol Brilliant Red GG, Diamira Brilliant Red GG
CAS Registry Number	12237-09-1 (General), 105635-66-3 (Specific salt forms)
Chromophore Class	Monoazo (H-acid derivative)
Reactive Group	Vinyl Sulfone (Sulfatoethylsulfone precursor)
Visual Appearance	Yellowish-Red Powder
Solubility	High in water (>50 g/L) due to sulfonate groups

## Spectral Characteristics & Mechanism

### The Absorption Spectrum

**Reactive Red 63** exhibits a characteristic

transition associated with its azo chromophore conjugated to the naphthalene ring system.

- Primary

(Water):  $504 \pm 2$  nm (Typical for "GG" designated monoazo vinyl sulfones).

- Note: The "GG" suffix denotes a bathochromic shift relative to orange dyes but a hypsochromic shift relative to "Blue" (B) or "Bluish" (BB) reds like Reactive Red 21 ( nm).
- Secondary Bands: Strong absorption in the UV region (~280–320 nm) corresponding to the aromatic naphthalene and benzene moieties.

### Structural Causality of Color

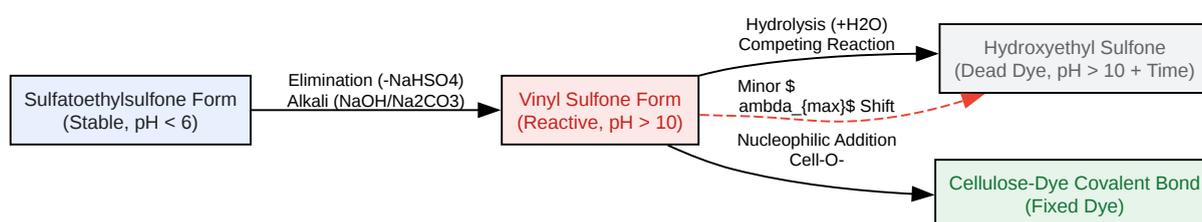
The color arises from the electron delocalization across the azo bond (

) connecting a diazo component (typically a substituted aniline) to a coupling component (typically an H-acid derivative). The vinyl sulfone group, initially present as a sulfatoethylsulfone ester, activates under alkaline conditions to form the reactive vinyl form.

## Hydrolysis & Spectral Shift

In water, **Reactive Red 63** undergoes hydrolysis if the pH is not strictly controlled. The hydrolysis of the reactive vinyl sulfone group to the non-reactive hydroxyethyl sulfone form can cause a slight solvatochromic shift and a change in the molar extinction coefficient (

).



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Figure 1: Activation and hydrolysis pathway of **Reactive Red 63**. The transition from the vinyl form to the hydrolyzed form is the primary source of operational error in spectral quantification.

## Experimental Protocol: Determination of

To ensure data integrity and reproducibility (E-E-A-T), the following self-validating protocol must be used. This method accounts for the dye's hydrolytic instability.

### Materials

- Analyte: **Reactive Red 63** (Commercial grade, purified via recrystallization if necessary).
- Solvent: Ultra-pure Deionized Water (Type I, 18.2 MΩ·cm).
- Buffer: Phosphate buffer (pH 7.0) to prevent premature hydrolysis or protonation changes.

## Step-by-Step Methodology

- Stock Solution Preparation (Gravimetric):
  - Weigh  
  
mg of **Reactive Red 63**.
  - Dissolve in 1000 mL of pH 7.0 phosphate buffer.
  - Concentration:  
  
ppm (approx.<sup>[1]</sup>  
  
M).
  - Validation: Sonicate for 5 minutes to ensure full dissolution of aggregates.
- Dilution Series (Beer-Lambert Validation):
  - Prepare dilutions of 5, 10, 20, 30, and 50 ppm.
  - Why: Single-point measurement is unreliable due to potential aggregation (dimerization) at high concentrations, which causes a hypsochromic shift (H-aggregates).
- Spectral Scanning:
  - Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
  - Blank: pH 7.0 Phosphate buffer.
  - Range: 200 nm to 800 nm.
  - Scan Speed: Medium (approx. 200 nm/min) to resolve fine structure.
- Data Analysis:
  - Identify the peak absorbance (  
  
) in the visible range (expected ~504 nm).

- Calculate Molar Extinction Coefficient (

) using

.

- Self-Validation Check: Plot

vs. Concentration. The

value must be

. If linearity fails at high concentrations, aggregation is occurring; dilute further.

## Comparative Spectral Data

**Reactive Red 63** is distinct from other common reactive reds. Use this table to verify you are not working with a mislabeled dye (e.g., Reactive Red 120, which is common in lab errors).

Dye Name	C.I. Number	Reactive Group	(Water)	Color Shade
Reactive Red 63	C.I. 18260*	Vinyl Sulfone	~504 nm	Yellowish-Red
Reactive Red 21	Remazol Red BB	Vinyl Sulfone	516 nm	Bluish-Red
Reactive Red 198	Remazol Red RB	Vinyl Sulfone	518 nm	Bluish-Red
Reactive Red 120	Procion Red H-E3B	Monochlorotriazine	535 nm	Blue-Red
Reactive Red 2	Procion Red MX-5B	Dichlorotriazine	538 nm	Blue-Red

\*Note: C.I. Constitution numbers can vary by salt form; spectral profile is the definitive identifier.

## Critical Factors Influencing pH Sensitivity (Halochromism)

**Reactive Red 63** contains sulfonic acid groups and phenolic hydroxyl groups (on the coupling component).

- Acidic pH (< 4): Protonation of the azo/hydrazone system may cause a slight shift.
- Alkaline pH (> 10): Ionization of the hydroxyl group causes a significant bathochromic shift (red shift) and hyperchromic effect. Do not measure

for identification at pH > 9.

## Photodegradation

**Reactive Red 63** is susceptible to photobleaching under intense UV irradiation.

- Protocol Adjustment: Store stock solutions in amber glass. Perform measurements within 4 hours of preparation.

## References

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